Citicolin-Natrium

Übersicht

Beschreibung

Citicoline sodium, also known as cytidine-5’-diphosphocholine sodium, is a naturally occurring compound found in the cells of human and animal tissues. It is an intermediate in the synthesis of phosphatidylcholine, a major component of cell membranes. Citicoline sodium is widely recognized for its neuroprotective properties and is used as a dietary supplement and in medical treatments for various neurological disorders .

Wissenschaftliche Forschungsanwendungen

Citicolin-Natrium hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Reagenz bei der Synthese anderer Phospholipide verwendet.

Biologie: Wird für seine Rolle bei der Synthese und Reparatur von Zellmembranen untersucht.

Medizin: Wird zur Behandlung neurologischer Störungen wie Schlaganfall, Schädel-Hirn-Trauma und kognitiven Beeinträchtigungen eingesetzt.

Industrie: Wird in der Formulierung von Nahrungsergänzungsmitteln und Arzneimitteln eingesetzt.

5. Wirkmechanismus

This compound übt seine Wirkung aus, indem es die Synthese von Phosphatidylcholin, einem Hauptbestandteil von neuronalen Membranen, erhöht. Es verbessert die Produktion von Acetylcholin, einem wichtigen Neurotransmitter, und unterstützt die Reparatur beschädigter neuronaler Membranen. Die Verbindung erhöht auch die zerebrale Durchblutung und den Sauerstoffverbrauch im Gehirn, was zu seinen neuroprotektiven Wirkungen beiträgt .

Wirkmechanismus

Target of Action

Citicoline Sodium, also known as Cytidine diphosphate-choline (CDP-choline), is an intermediate in the generation of phosphatidylcholine from choline . It is a donor of choline in the biosynthesis of choline-containing phosphoglycerides .

Mode of Action

Citicoline stimulates the biosynthesis of structural phospholipids of the neuronal membrane, preserves the neuronal energetic reserve, inhibits apoptosis, and stimulates the synthesis of acetylcholine . It has beneficial effects on neurological functions by increasing the synthesis of phosphatidylcholine, the primary neuronal phospholipid, and enhancing the production of acetylcholine .

Biochemical Pathways

Citicoline is naturally occurring in the cells of human and animal tissue, particularly the organs . When taken as a supplement, citicoline is hydrolyzed into choline and cytidine in the intestine. Once these cross the blood-brain barrier, it is reformed into citicoline by the rate-limiting enzyme in phosphatidylcholine synthesis, CTP-phosphocholine cytidylyltransferase .

Pharmacokinetics

Citicoline is water-soluble, with more than 90% oral bioavailability . Plasma levels of citicoline peak one hour after oral ingestion, and a majority of the citicoline is excreted as CO2 in respiration, with the remaining citicoline being excreted through urine .

Result of Action

Citicoline may have neuroprotective effects due to its preservation of cardiolipin and sphingomyelin, preservation of arachidonic acid content of phosphatidylcholine and phosphatidylethanolamine, partial restoration of phosphatidylcholine levels, and stimulation of glutathione synthesis and glutathione reductase activity .

Action Environment

The action of Citicoline Sodium can be influenced by various environmental factors. For instance, the rate of hydrolysis into choline and cytidine in the intestine can be affected by the pH level and the presence of other substances . Furthermore, the ability of these components to cross the blood-brain barrier can be influenced by factors such as the individual’s age, health status, and the presence of other substances in the bloodstream .

Biochemische Analyse

Biochemical Properties

Citicoline Sodium serves as a choline donor in the metabolic pathways for biosynthesis of acetylcholine and neuronal membrane phospholipids, chiefly phosphatidylcholine . The principal components of Citicoline Sodium, choline and cytidine, are readily absorbed in the gastrointestinal tract and easily cross the blood-brain barrier . Once these components cross the blood-brain barrier, they are used to resynthesize Citicoline Sodium inside brain cells .

Cellular Effects

Citicoline Sodium has been shown to have neuroprotective properties such as promoting brain metabolism and increasing neurotransmitter levels in the central nervous system . It is known to enhance cellular communication by increasing levels of neurotransmitters . The choline component of Citicoline Sodium is used to create acetylcholine, which is a neurotransmitter in the human brain .

Molecular Mechanism

The molecular mechanism of Citicoline Sodium involves its role as an intermediate in the generation of phosphatidylcholine from choline, a common biochemical process in cell membranes . It is believed to undergo quick hydrolysis and dephosphorylation to yield cytidine and choline, which then enter the brain separately and are used to resynthesize Citicoline Sodium inside brain cells .

Temporal Effects in Laboratory Settings

While specific temporal effects of Citicoline Sodium in laboratory settings are not extensively documented, it is known that Citicoline Sodium has neuroprotective effects in situations of hypoxia and ischemia, as well as improved learning and memory performance in animal models for the aging brain .

Dosage Effects in Animal Models

In animal models, Citicoline Sodium has shown to restore intracortical excitability measures, which partially depends on cholinergic transmission . Specific dosage effects in animal models are not extensively documented.

Metabolic Pathways

Citicoline Sodium is an essential intermediate in the synthesis of the major phospholipid of the cell membranes, phosphatidylcholine . It increases plasma adrenocorticotropic hormone (ACTH) levels and potentiates serum thyrotrophin (TSH) levels by activating the central cholinergic system .

Transport and Distribution

Citicoline Sodium and its components, choline and cytidine, are readily absorbed in the gastrointestinal tract and easily cross the blood-brain barrier . Once these components cross the blood-brain barrier, they are used to resynthesize Citicoline Sodium inside brain cells .

Subcellular Localization

While specific subcellular localization of Citicoline Sodium is not extensively documented, it is known that Citicoline Sodium plays a crucial role in forming neuron cell membranes . This suggests that Citicoline Sodium may be localized in the neuron cell membranes where it plays a role in their formation and repair.

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Herstellung von Citicolin-Natrium beinhaltet mehrere synthetische Wege. Eine übliche Methode beinhaltet die Reaktion von Cytidinmonophosphat mit Phosphorylcholin in Gegenwart eines Kondensationsmittels wie p-Toluolsulfonylchlorid. Die Reaktion wird typischerweise in einem Lösungsmittel wie Dimethylformamid durchgeführt, gefolgt von der Reinigung mittels Ionenaustauschchromatographie und Umkristallisation .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound verwendet häufig die enzymatische Synthese aufgrund ihrer hohen Umwandlungsrate und Kosteneffizienz. Dieses Verfahren beinhaltet die Verwendung von Cytidintriphosphat und Phosphorylcholin als Substrate, katalysiert durch spezifische Enzyme, um this compound zu erzeugen. Das Produkt wird dann durch verschiedene chromatographische Techniken gereinigt .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Citicolin-Natrium unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von Abbauprodukten führt.

Hydrolyse: In wässrigen Lösungen kann this compound hydrolysieren, um Cytidin und Cholin zu erzeugen.

Photolyse: Belichtung mit UV-Licht kann zu einer photolytischen Zersetzung von this compound führen.

Häufige Reagenzien und Bedingungen:

Oxidativer Stress: Wasserstoffperoxid wird üblicherweise als Oxidationsmittel verwendet.

Saure und basische Bedingungen: Salzsäure und Natriumhydroxid werden verwendet, um die Hydrolyse zu induzieren.

Photolytische Bedingungen: UV-Lichtbelichtung wird für Photolysestudien verwendet.

Hauptprodukte, die gebildet werden:

Oxidation: Abbauprodukte, die spezifisch für den oxidativen Weg sind.

Hydrolyse: Cytidin und Cholin.

Photolyse: Spezifische photolytische Abbauprodukte.

Vergleich Mit ähnlichen Verbindungen

Citicolin-Natrium wird häufig mit anderen Cholin-haltigen Verbindungen verglichen, wie zum Beispiel:

Cholin: Ein Vorläufer von Acetylcholin, essentiell für die Gehirn- und Leberfunktion.

Alpha-GPC (Alpha-Glycerophosphocholin): Eine weitere Cholin-haltige Verbindung, die für ihre kognitionsfördernden Eigenschaften bekannt ist.

Phosphatidylcholin: Ein wichtiges Phospholipid in Zellmembranen, das am Lipidstoffwechsel beteiligt ist

Einzigartigkeit von this compound: this compound ist einzigartig durch seine doppelte Rolle als Quelle sowohl für Cholin als auch für Cytidin, die für die Synthese von Neurotransmittern und die Reparatur von Zellmembranen essentiell sind. Es hat eine höhere Bioverfügbarkeit im Vergleich zu anderen Cholinquellen und bietet neuroprotektive Vorteile, die bei anderen ähnlichen Verbindungen nicht so ausgeprägt sind .

Eigenschaften

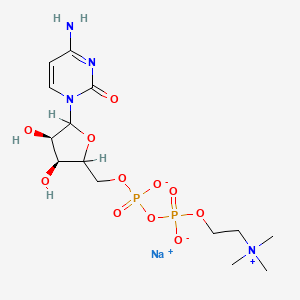

CAS-Nummer |

33818-15-4 |

|---|---|

Molekularformel |

C14H25N4NaO11P2 |

Molekulargewicht |

510.31 g/mol |

IUPAC-Name |

sodium;[[(2S,3R,4S,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C14H26N4O11P2.Na/c1-18(2,3)6-7-26-30(22,23)29-31(24,25)27-8-9-11(19)12(20)13(28-9)17-5-4-10(15)16-14(17)21;/h4-5,9,11-13,19-20H,6-8H2,1-3H3,(H3-,15,16,21,22,23,24,25);/q;+1/p-1/t9-,11-,12-,13-;/m0./s1 |

InChI-Schlüssel |

YWAFNFGRBBBSPD-KDVMHAGBSA-M |

SMILES |

C[N+](C)(C)CCOP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O.[Na+] |

Isomerische SMILES |

C[N+](C)(C)CCOP(=O)([O-])OP(=O)([O-])OC[C@H]1[C@@H]([C@@H]([C@H](O1)N2C=CC(=NC2=O)N)O)O.[Na+] |

Kanonische SMILES |

C[N+](C)(C)CCOP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O.[Na+] |

Aussehen |

Solid powder |

Key on ui other cas no. |

33818-15-4 987-78-0 |

Piktogramme |

Irritant |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

3.7 [ug/mL] (The mean of the results at pH 7.4) |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

5'-Diphosphocholine, Cytidine CDP Choline Choline, CDP Choline, Cytidine Diphosphate Cidifos Citicholine Citicoline Cyticholine Cytidine 5' Diphosphocholine Cytidine 5'-Diphosphocholine Cytidine Diphosphate Choline Diphosphate Choline, Cytidine |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.